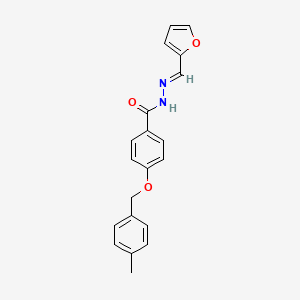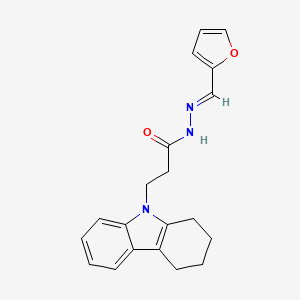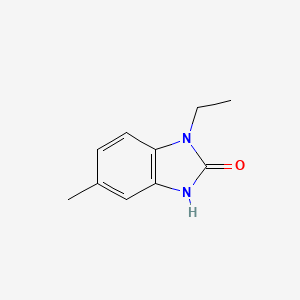
N'-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that features a furan ring, a benzyl ether, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation of furan-2-carbaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 4-((4-methylbenzyl)oxy)benzohydrazide by reacting 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate.
Step 2: Condensation of the prepared 4-((4-methylbenzyl)oxy)benzohydrazide with furan-2-carbaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Substituted benzyl ethers.
Applications De Recherche Scientifique
N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and hydrazide moiety are key functional groups that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide
- N’-(Furan-2-ylmethylene)-4-methoxybenzohydrazide
- N’-(Furan-2-ylmethylene)-4-ethoxybenzohydrazide
Uniqueness
N’-(Furan-2-ylmethylene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the 4-methylbenzyl ether group, which can influence its reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Propriétés
| 599166-45-7 | |
Formule moléculaire |
C20H18N2O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-4-6-16(7-5-15)14-25-18-10-8-17(9-11-18)20(23)22-21-13-19-3-2-12-24-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
Clé InChI |
QKDSTTLEMOXLFU-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)



![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)


![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
